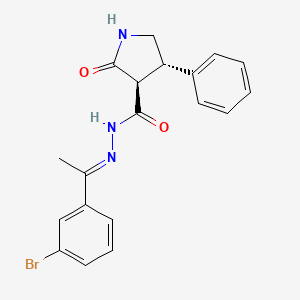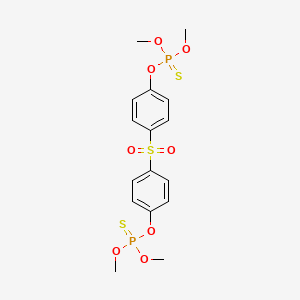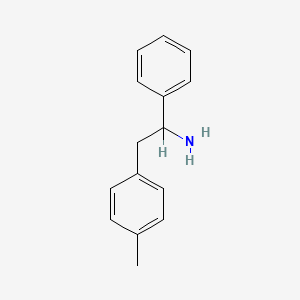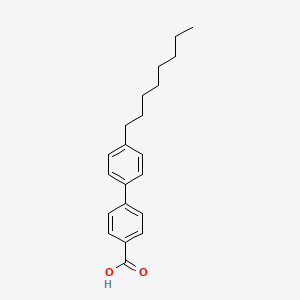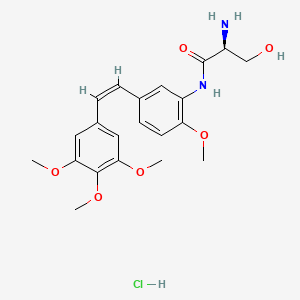![molecular formula C35H32N2O7 B1665450 17-acetyl-2-hydroxy-1,5,6-trimethoxy-16-methyl-9a,10,11,12,13,13a,14,17-octahydro-3H-cyclohepta[12,1]peryleno[2,3-b]quinoxaline-3,8(9H)-dione CAS No. 925438-34-2](/img/structure/B1665450.png)
17-acetyl-2-hydroxy-1,5,6-trimethoxy-16-methyl-9a,10,11,12,13,13a,14,17-octahydro-3H-cyclohepta[12,1]peryleno[2,3-b]quinoxaline-3,8(9H)-dione
Übersicht
Beschreibung
ACP-0052, also known as SL-052 and ACP-SL-052, is a hypocrellin-based photosensitizer potentially for the treatment of prostate cancer.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Properties
The compound , a complex quinoxaline derivative, has been studied in various chemical contexts. For example, Shindo, Ishikawa, and Nozoe (1989) explored the formation and properties of cyclohepta[b]quinoxalines, which are structurally related to the compound of interest. They found that these compounds can undergo various reactions, such as reversible cation formation, dimerization, and reactions with methyl fluorosulfate, highlighting the versatility and reactivity of this class of compounds (Shindo, Ishikawa, & Nozoe, 1989).
Ukhin et al. (2019) studied the condensation of triketone oximes with o-phenylenediamine, leading to the formation of compounds including quinoxalines. This research sheds light on the potential synthetic pathways and chemical behavior of quinoxaline derivatives (Ukhin et al., 2019).
Biological and Pharmacological Interactions
Significant research has been conducted on the biological and pharmacological interactions of quinoxaline derivatives. For instance, Sun et al. (1996) explored chiral 1,4-dihydro-6,7-quinoxaline-2,3-diones as receptor agonists and antagonists, revealing important insights into the neurochemical interactions of these compounds. Their research indicates potential applications in neuroscience and pharmacology (Sun et al., 1996).
Structural and Crystallographic Studies
Structural and crystallographic studies of related compounds provide valuable insights into the physical and chemical properties of quinoxaline derivatives. Englich and Krasnoff (2013) examined the structure of a complex molecule similar in structure to the compound , contributing to the understanding of molecular configurations and interactions (Englich & Krasnoff, 2013).
Chai et al. (2012) studied the pseudoaglycone of Spinosyn A, a molecule with structural similarities to quinoxaline derivatives. Their work provides a basis for understanding the 3D structure and potential chemical reactivity of such compounds (Chai et al., 2012).
Eigenschaften
IUPAC Name |
21-acetyl-24-hydroxy-4,23,28-trimethoxy-20-methyl-9,16-diazaoctacyclo[16.13.0.02,7.03,29.08,17.010,15.022,31.025,30]hentriaconta-1(18),2(7),3(29),4,8(17),19,22(31),23,25(30),27-decaene-6,26-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32N2O7/c1-13-10-15-23-28-24(33-32(15)36-16-8-6-7-9-17(16)37-33)18(39)11-20(42-3)26(28)27-21(43-4)12-19(40)25-30(27)29(23)31(22(13)14(2)38)35(44-5)34(25)41/h10-12,16-17,22,36-37,41H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDCXVHKKRVTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C4=C(C1C(=O)C)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C7=C2NC8CCCCC8N7)C(=CC5=O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-acetyl-2-hydroxy-1,5,6-trimethoxy-16-methyl-9a,10,11,12,13,13a,14,17-octahydro-3H-cyclohepta[12,1]peryleno[2,3-b]quinoxaline-3,8(9H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



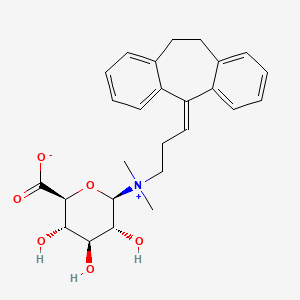
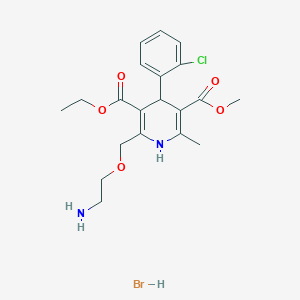
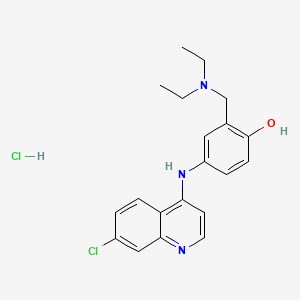
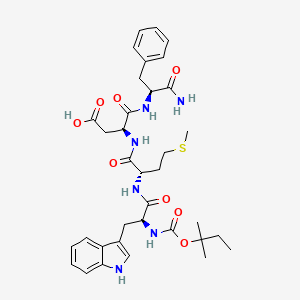
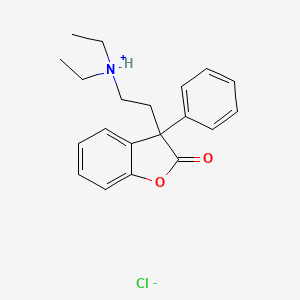
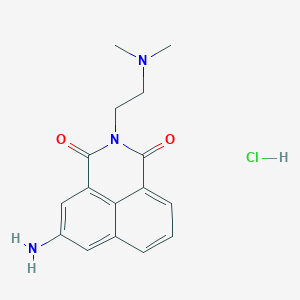
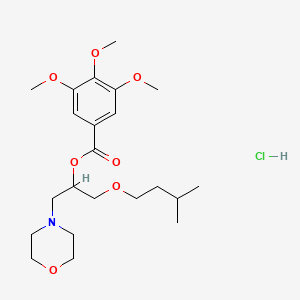
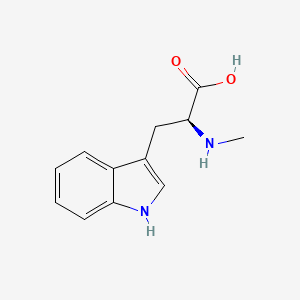
![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-](/img/structure/B1665382.png)
